FLT3-D835Y Resistance Mutation: Superior Potency Over Quizartinib
MAX-40279 maintains high potency against the FLT3-D835Y TKD mutation (IC50 = 0.2 nM), a common driver of acquired resistance to first-generation FLT3 inhibitors. In contrast, Quizartinib (AC220) shows negligible inhibitory activity against this mutant (IC50 = 2089 nM), a greater than 10,000-fold difference [1][2]. This indicates that MAX-40279 can effectively target FLT3-driven disease even after emergence of D835Y-mediated resistance.
| Evidence Dimension | Inhibitory potency against FLT3-D835Y mutant kinase |
|---|---|
| Target Compound Data | IC50 = 0.2 nM (pIC50 = 9.7) |
| Comparator Or Baseline | Quizartinib IC50 = 2089 nM |
| Quantified Difference | ~10,445-fold greater potency for MAX-40279 |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
For researchers studying FLT3-mutant AML or developing next-generation therapies, MAX-40279 is the only compound among the compared FLT3 inhibitors that retains single-digit nanomolar potency against both ITD and D835Y mutants, making it essential for studies of TKD-mediated resistance.
- [1] IUPHAR/BPS Guide to Pharmacology. nefextinib (MAX-40279) Ligand Activity Charts. Ligand Id: 13213. Inhibitor potency for FLT3 D835Y mutant: IC50 0.2 nM (pIC50 9.7). View Source
- [2] PMC Table 2. FLT3 inhibitor IC50 values in cellular assays. Quizartinib FLT3 D835Y IC50 = 2089 nM. View Source
